molecular formula C62H37N B14225956 2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole CAS No. 821785-15-3

2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole

Cat. No.: B14225956
CAS No.: 821785-15-3
M. Wt: 796.0 g/mol
InChI Key: KJAJWCDRXPONFG-UHFFFAOYSA-N
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Description

2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole is a complex organic compound that features a spirobifluorene core and a carbazole moiety. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which contribute to its high thermal stability and excellent charge-transport characteristics. These properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 9,9’-spirobifluorene to obtain 2,7-dibromo-9,9’-spirobifluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable carbazole derivative to yield the final product. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole in optoelectronic devices involves its ability to transport charge carriers efficiently. The spirobifluorene core provides high thermal stability and prevents close packing of molecules, which reduces charge recombination. The carbazole moiety enhances the compound’s electron-donating properties, facilitating efficient hole transport. These combined effects result in improved device performance, such as higher brightness and longer operational lifetimes in OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole stands out due to its unique combination of a spirobifluorene core and a carbazole moiety. This structure imparts high thermal stability, excellent charge-transport properties, and versatile reactivity, making it a valuable compound for various applications in organic electronics and beyond .

Properties

CAS No.

821785-15-3

Molecular Formula

C62H37N

Molecular Weight

796.0 g/mol

IUPAC Name

2,7-bis(9,9'-spirobi[fluorene]-2-yl)-9H-carbazole

InChI

InChI=1S/C62H37N/c1-7-19-51-41(13-1)42-14-2-8-20-52(42)61(51)55-23-11-5-17-45(55)47-29-25-37(33-57(47)61)39-27-31-49-50-32-28-40(36-60(50)63-59(49)35-39)38-26-30-48-46-18-6-12-24-56(46)62(58(48)34-38)53-21-9-3-15-43(53)44-16-4-10-22-54(44)62/h1-36,63H

InChI Key

KJAJWCDRXPONFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(N8)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

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